N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide
Description
N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloropropenyl group and an ethylhydrazine moiety, which contribute to its reactivity and versatility in chemical reactions.
Properties
CAS No. |
61784-84-7 |
|---|---|
Molecular Formula |
C7H13ClN4S2 |
Molecular Weight |
252.8 g/mol |
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-(ethylcarbamothioylamino)thiourea |
InChI |
InChI=1S/C7H13ClN4S2/c1-3-9-6(13)11-12-7(14)10-4-5(2)8/h2-4H2,1H3,(H2,9,11,13)(H2,10,12,14) |
InChI Key |
SIAITVLQIIHEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=S)NCC(=C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide typically involves the reaction of 2-chloroprop-2-en-1-yl derivatives with ethylhydrazine under controlled conditions. One common method involves the use of hydrazine hydrate in an alkaline medium, which facilitates the formation of the desired product through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~).
Substitution: Nucleophilic substitution reactions are common, where the chloropropenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO~2~) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH~4~) in a suitable solvent.
Substitution: Various nucleophiles in the presence of a base such as potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups .
Scientific Research Applications
N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds such as thiophenes and pyrroles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound’s reactivity is attributed to the presence of the chloropropenyl group, which can undergo nucleophilic substitution, and the ethylhydrazine moiety, which can participate in redox reactions . These interactions can lead to the formation of various intermediates and products that exert specific effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-(prop-2-en-1-yl)hydrazine-1,2-dicarbothioamide
- N-(2-chloroprop-2-en-1-yl)-N,1,2-trimethylpiperidin-4-amine
- (2S,4R)-N-(2-chloroprop-2-en-1-yl)-N,1,2-trimethylpiperidin-4-amine
Uniqueness
N~1~-(2-Chloroprop-2-en-1-yl)-N~2~-ethylhydrazine-1,2-dicarbothioamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the chloropropenyl and ethylhydrazine moieties allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research fields.
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